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Compound of Interest

Compound Name: 5-Nitro-2-propoxyaniline

Cat. No.: B1220663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

5-Nitro-2-propoxyaniline (CAS No: 553-79-7), a synthetic aromatic compound. Due to the

limited availability of public domain experimental spectra, this document combines reported

data with predicted spectroscopic values to offer a valuable resource for identification,

characterization, and further research.

Chemical and Physical Properties
5-Nitro-2-propoxyaniline is an orange solid with a molecular formula of C₉H₁₂N₂O₃ and a

molecular weight of 196.20 g/mol .[1] It is characterized by the presence of a nitro group at

position 5 and a propoxy group at position 2 of an aniline core. The compound is only slightly

soluble in water.[2]

Property Value Reference

Molecular Formula C₉H₁₂N₂O₃ [1]

Molecular Weight 196.20 g/mol [1][3]

Appearance Orange solid [2][3]

Melting Point 49 °C [1]

Solubility in Water Slightly soluble [2]
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Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 5-Nitro-2-
propoxyaniline.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) data indicates a molecular ion peak

corresponding to the molecular weight of the compound. The major fragmentation peaks are

summarized below.

m/z Interpretation

196 [M]⁺ (Molecular Ion)

154 [M - C₃H₆]⁺

108 [M - C₃H₆ - NO₂]⁺

Data sourced from the NIST Mass Spectrometry Data Center as cited in PubChem.[1]

Infrared (IR) Spectroscopy
While a specific experimental IR spectrum with a full peak list is not readily available in the

public domain, the key characteristic absorption bands can be predicted based on the

functional groups present in the molecule.
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Wavenumber (cm⁻¹) Vibration Functional Group

~3400-3300 N-H Stretch Primary Amine

~3100-3000 C-H Stretch Aromatic

~2970-2870 C-H Stretch Aliphatic (Propoxy group)

~1620-1580 C=C Stretch Aromatic Ring

~1530-1500 N-O Asymmetric Stretch Nitro Group

~1350-1330 N-O Symmetric Stretch Nitro Group

~1250 C-O Stretch Aryl Ether

~1200-1000 C-N Stretch Aromatic Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 5-Nitro-2-propoxyaniline are not widely available. The

following tables provide predicted chemical shifts. These predictions are based on

computational models and should be used as a guide for spectral interpretation.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.7 - 7.5 m 2H
Aromatic Protons (H-

4, H-6)

~6.8 - 6.6 d 1H Aromatic Proton (H-3)

~4.8 br s 2H -NH₂

~3.9 t 2H -OCH₂-

~1.8 sextet 2H -CH₂-CH₃

~1.0 t 3H -CH₃
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¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~150 C-2

~145 C-5

~138 C-1

~118 C-6

~115 C-4

~108 C-3

~70 -OCH₂-

~22 -CH₂-CH₃

~10 -CH₃

Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of 5-Nitro-2-
propoxyaniline are not explicitly available in the searched literature. However, standardized

methodologies for compounds of this nature are provided below.

Synthesis
The original synthesis of 5-Nitro-2-propoxyaniline was reported by Verkade et al. in 1946.[3]

[4] While the specific details of this procedure could not be retrieved, a plausible synthetic route

involves the nitration of 2-propoxyaniline.

General Protocol for Nitration of an Activated Aromatic Ring:

Dissolution: Dissolve 2-propoxyaniline in a suitable solvent, such as concentrated sulfuric

acid, at a low temperature (e.g., 0-5 °C) in a reaction flask equipped with a stirrer and a

dropping funnel.
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Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding nitric

acid to concentrated sulfuric acid while maintaining a low temperature.

Addition: Add the nitrating mixture dropwise to the solution of 2-propoxyaniline, ensuring the

temperature remains low to control the reaction and prevent over-nitration.

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled

temperature for a specified period to ensure complete conversion.

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

Isolation and Purification: Collect the solid product by filtration, wash it with cold water to

remove residual acid, and then purify it by recrystallization from a suitable solvent (e.g.,

ethanol/water).

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified 5-Nitro-2-propoxyaniline in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR

tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction.

Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy:

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid

sample directly on the ATR crystal.
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Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Analysis: Identify the characteristic absorption bands corresponding to the functional groups

of the molecule.

Mass Spectrometry (MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC).

Ionization: Utilize Electron Ionization (EI) at a standard energy (e.g., 70 eV) to generate the

molecular ion and fragment ions.

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight)

to obtain the mass-to-charge ratio (m/z) of each ion.

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of

each ion.

Workflow and Relationships
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 5-Nitro-2-propoxyaniline.
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Caption: Workflow for the synthesis and spectroscopic analysis of 5-Nitro-2-propoxyaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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